Iodomethylbenzene

Description

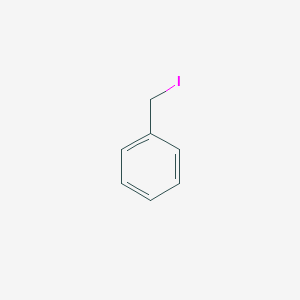

Structure

3D Structure

Properties

IUPAC Name |

iodomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7I/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTQJERLRPWUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7I | |

| Record name | BENZYL IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060715 | |

| Record name | Benzene, (iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Low-melting crystals or a colorless liquid. Melting point 34.1 °C. Insoluble in water and denser (1.74 g / cm3) than water. Hence sinks in water. Toxic by ingestion, inhalation and skin absorption. Very irritating to skin and eyes., Low-melting solid or colorless liquid; [CAMEO] | |

| Record name | BENZYL IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

620-05-3 | |

| Record name | BENZYL IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (iodomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/859JV557EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Iodomethylbenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of iodomethylbenzene isomers. For clarity, this document distinguishes between benzyl (B1604629) iodide ((iodomethyl)benzene) and the isomers of iodotoluene (2-iodotoluene, 3-iodotoluene, and 4-iodotoluene), which are constitutional isomers. The information presented herein is intended to support research, development, and quality control activities where these compounds are utilized.

Introduction

This compound and its isomers are important aromatic iodine compounds used in a variety of applications, including as intermediates in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. A thorough understanding of their physical properties is crucial for their effective handling, reaction optimization, and for the prediction of their behavior in various chemical and biological systems. This guide focuses on the key physical characteristics of benzyl iodide and the ortho, meta, and para isomers of iodotoluene.

Quantitative Physical Properties

The physical properties of benzyl iodide and the three isomers of iodotoluene are summarized in the tables below for easy comparison.

Table 1: General and Molecular Properties

| Property | Benzyl Iodide ((iodomethyl)benzene) | 2-Iodotoluene (o-Iodotoluene) | 3-Iodotoluene (m-Iodotoluene) | 4-Iodotoluene (p-Iodotoluene) |

| Molecular Formula | C₇H₇I | C₇H₇I | C₇H₇I | C₇H₇I |

| Molecular Weight | 218.03 g/mol | 218.04 g/mol | 218.03 g/mol | 218.04 g/mol |

| CAS Number | 620-05-3 | 615-37-2 | 625-95-6 | 624-31-7 |

Table 2: Thermal Properties

| Property | Benzyl Iodide ((iodomethyl)benzene) | 2-Iodotoluene (o-Iodotoluene) | 3-Iodotoluene (m-Iodotoluene) | 4-Iodotoluene (p-Iodotoluene) |

| Melting Point (°C) | 24.5 | -24.00 | -27 | 32 - 36 |

| Boiling Point (°C) | 218 | 208 - 211 | 213 | 210 - 212 |

Table 3: Physical State and Appearance

| Property | Benzyl Iodide ((iodomethyl)benzene) | 2-Iodotoluene (o-Iodotoluene) | 3-Iodotoluene (m-Iodotoluene) | 4-Iodotoluene (p-Iodotoluene) |

| Appearance | Low-melting crystals or colorless liquid[1] | Clear yellow heavy liquid[2] | Clear yellow heavy liquid[3] | White to light yellow or brown powder[4][5] |

| Physical State at STP | Solid/Liquid | Liquid | Liquid | Solid |

Table 4: Density and Refractive Index

| Property | Benzyl Iodide ((iodomethyl)benzene) | 2-Iodotoluene (o-Iodotoluene) | 3-Iodotoluene (m-Iodotoluene) | 4-Iodotoluene (p-Iodotoluene) |

| Density (g/mL) | ~1.733 | 1.6989 to 1.7130 @ 25°C[2] | 1.688 to 1.698 @ 20°C[3] | 1.678 |

| Refractive Index (n20/D) | 1.6334 | 1.608[6] | 1.604[7] | ~1.6155 (estimate)[8] |

Table 5: Solubility

| Property | Benzyl Iodide ((iodomethyl)benzene) | 2-Iodotoluene (o-Iodotoluene) | 3-Iodotoluene (m-Iodotoluene) | 4-Iodotoluene (p-Iodotoluene) |

| Solubility in Water | Insoluble[1] | Insoluble[2] | Insoluble[3][9] | Insoluble[10] |

| Solubility in Organic Solvents | Soluble in acetone[1] | Soluble in benzene, alcohol, ether[2] | Soluble in benzene, alcohol, ether[3][11] | Soluble in ethanol (B145695) and ether[12] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound isomers.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. The melting point is a crucial property for identification and purity assessment.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Micro-Boiling Point (Siwoloboff Method)

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small-diameter test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.[8]

-

Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed.

-

Data Recording: As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[8]

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL).

Methodology: Pycnometer Method

-

Preparation: A pycnometer (a flask with a specific volume) is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

Calibration: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is weighed (m₂). The volume of the pycnometer can then be calculated.

-

Measurement: The pycnometer is emptied, dried, and then filled with the sample liquid at the same temperature, and its mass is weighed (m₃).

-

Calculation: The density of the sample liquid (ρ) is calculated using the formula: ρ = (m₃ - m₁) / ((m₂ - m₁) / ρ_water)

Refractive Index Determination

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the liquid sample are placed on the clean, dry prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the field of view is divided into a light and a dark region. The dividing line (shadowline) is brought into sharp focus and aligned with the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Assessment

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, diethyl ether, hexane).

-

Procedure: A small, measured amount of the solute (e.g., 25 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 0.75 mL).[13]

-

Observation: The mixture is agitated vigorously. The solubility is observed and categorized as soluble (dissolves completely), partially soluble, or insoluble.[13]

-

"Like Dissolves Like": The solubility of iodotoluenes is generally low in polar solvents like water and high in non-polar organic solvents, following the principle of "like dissolves like".

Safety Considerations

This compound and its isomers should be handled with appropriate safety precautions. They are generally considered to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for each specific compound before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

This guide provides a foundational understanding of the key physical properties of this compound isomers and the standard experimental procedures for their determination. For more detailed information, it is recommended to consult peer-reviewed literature and chemical databases.

References

- 1. davjalandhar.com [davjalandhar.com]

- 2. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

iodomethylbenzene synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Iodomethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as benzyl (B1604629) iodide, is a highly reactive organoiodine compound that serves as a versatile reagent in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry and materials science, where it is employed for the introduction of the benzyl group into various molecular scaffolds. The high reactivity of the carbon-iodine bond makes it an excellent alkylating agent, but also presents challenges in its synthesis and purification due to its instability. This guide provides a comprehensive overview of the principal methods for the synthesis of this compound and the techniques for its purification, supported by detailed experimental protocols and comparative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₇I |

| Molecular Weight | 218.04 g/mol [1][2] |

| Appearance | Colorless to yellow needles or liquid[2] |

| Melting Point | 24.5 °C[2] |

| Boiling Point | 218 °C[2] |

| Density | ~1.75 g/cm³[1][3] |

| Solubility | Insoluble in water[2][3] |

Synthesis of this compound

Several synthetic routes to this compound have been established, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in the substrate.

Finkelstein Reaction

The Finkelstein reaction is a classic and widely used method for the synthesis of alkyl iodides.[4][5] It involves the halogen exchange of an alkyl chloride or bromide with an alkali metal iodide in a suitable solvent, typically acetone (B3395972).[4][6] The reaction is driven to completion by the precipitation of the less soluble sodium or potassium chloride/bromide in acetone.[4] This method is particularly effective for primary halides, including benzyl halides.[4][7]

Reaction Scheme:

or

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzyl chloride or benzyl bromide in anhydrous acetone.

-

Add a stoichiometric excess (typically 1.5 to 3 equivalents) of sodium iodide.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a white precipitate (NaCl or NaBr).

-

After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium halide.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The crude benzyl iodide can then be purified by distillation or recrystallization.

Synthesis from Benzyl Alcohol

The direct conversion of benzyl alcohol to benzyl iodide offers an alternative route, avoiding the need for benzyl halides as precursors. Several reagent systems have been developed for this transformation.

a) Using Sodium Borohydride (B1222165) and Iodine

This method provides a high-yield, one-pot synthesis from readily available benzyl alcohol.[8]

Reaction Scheme:

Experimental Protocol:[8]

-

To a 25 mL reactor under a nitrogen atmosphere, add sodium borohydride (19.0 mg, 0.5 mmol), benzyl alcohol (54.0 mg, 0.5 mmol), and 1,4-dioxane (B91453) (1 mL).

-

Heat the mixture to 80°C and maintain for 30 minutes.

-

Cool the mixture to room temperature and add iodine pellets (126.9 mg, 0.5 mmol).

-

Seal the reactor and heat to 60°C for 24 hours.

-

After cooling to room temperature, add 5 mL of water and 5 mL of ethyl acetate (B1210297) and stir for 10 minutes.

-

Extract the aqueous layer twice with 10 mL of ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate (B86663) for 30 minutes, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography.

b) Using Cerium(III) Chloride and Sodium Iodide

This method utilizes a Lewis acid catalyst to facilitate the conversion of the alcohol to the iodide.[9][10]

Reaction Scheme:

Experimental Protocol:[9]

-

In a round-bottom flask, prepare a stirred suspension of benzyl alcohol (0.108 g, 1 mmol) and sodium iodide (0.18 g, 1.2 mmol) in acetonitrile (B52724) (10 mL).

-

Add cerium(III) chloride heptahydrate (0.56 g, 1.5 mmol) to the mixture.

-

Heat the resulting mixture at reflux for 20 hours.

-

After completion, the reaction mixture is worked up by extraction and purified.

Synthesis from Benzaldehyde (B42025)

A one-pot reductive iodination of benzaldehyde provides a direct route to benzyl iodide. This method uses phosphorous acid as a reducing agent and elemental iodine as the iodine source.[11]

Reaction Scheme:

Experimental Protocol:[11]

-

In a reaction flask under a nitrogen atmosphere, charge benzaldehyde, iodine, phosphorous acid, and a solvent such as 1,2-dichloroethane. A typical molar ratio of benzaldehyde to iodine is 1:0.7 and benzaldehyde to phosphorous acid is 1:2.5.

-

Stir the reaction mixture at 60-80°C for at least 8 hours.

-

After the reaction is complete, treat the reaction liquid with an aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted iodine.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by column chromatography.

Quantitative Data Summary for Synthesis Methods

| Synthesis Method | Starting Material | Key Reagents | Solvent | Typical Yield | Purity |

| Finkelstein Reaction | Benzyl chloride/bromide | NaI or KI | Acetone | Good to high | Variable |

| From Benzyl Alcohol | Benzyl alcohol | NaBH₄, I₂ | 1,4-Dioxane | 90%[8] | >99% (after chromatography)[8] |

| From Benzyl Alcohol | Benzyl alcohol | CeCl₃·7H₂O, NaI | Acetonitrile | High conversion | - |

| From Benzaldehyde | Benzaldehyde | I₂, H₃PO₃ | 1,2-Dichloroethane | Up to 94%[11] | High (after chromatography) |

Purification of this compound

Due to its instability, the purification of this compound requires careful handling. The presence of free iodine as an impurity is a common issue, often imparting a dark color to the product.[12]

Column Chromatography

Column chromatography is a highly effective method for obtaining high-purity this compound, particularly for removing non-volatile impurities and colored byproducts.

Experimental Protocol:[8]

-

Prepare a slurry of 200-300 mesh neutral silica (B1680970) gel in the chosen eluent (e.g., petroleum ether).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude benzyl iodide in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with the eluent, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Distillation

Distillation is suitable for separating this compound from impurities with significantly different boiling points. Due to its relatively high boiling point, vacuum distillation is often preferred to prevent decomposition at elevated temperatures.

Experimental Protocol:

-

Set up a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Slowly reduce the pressure to the desired level.

-

Gradually heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point under the applied pressure.

-

It is advisable to add copper turnings to the distillation flask to react with any free iodine.[12]

Recrystallization

Given that this compound is a low-melting solid, recrystallization can be an effective purification technique.[2]

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., acetone).

-

If the solution is colored, it can be treated with a small amount of activated charcoal and then hot filtered to remove the charcoal.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Aqueous Work-up

A standard aqueous work-up is a crucial first step in purification to remove water-soluble impurities and unreacted reagents.

Experimental Protocol:

-

After the reaction, quench the reaction mixture as required (e.g., with aqueous sodium thiosulfate to remove excess iodine).[11]

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizations

Synthesis Pathways for this compound

Caption: Key synthetic routes to this compound.

General Experimental Workflow for Synthesis and Purification

Caption: General workflow for this compound synthesis and purification.

Safety and Handling

This compound is a toxic and lachrymatory compound.[1][2][13] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[14][15] Avoid inhalation of vapors and contact with skin and eyes.[15] Store in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.[16] Due to its instability, it is often recommended to prepare it fresh for subsequent reactions.[12] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[15]

References

- 1. Cas 620-05-3,BENZYL IODIDE | lookchem [lookchem.com]

- 2. Benzyl iodide - Wikipedia [en.wikipedia.org]

- 3. (Iodomethyl)benzene, CAS No. 620-05-3 - iChemical [ichemical.com]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. CN111196750B - Preparation method of benzyl iodide and derivatives thereof - Google Patents [patents.google.com]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. Benzyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 11. CN112723982B - Preparation method of benzyl iodide and derivatives thereof - Google Patents [patents.google.com]

- 12. Sciencemadness Discussion Board - Benzyl iodide prep and purification - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Sciencemadness Discussion Board - Benzyl Iodide/Benzyl Cyanide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Profile of Iodomethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for iodomethylbenzene (also known as benzyl (B1604629) iodide). The information presented herein is crucial for the identification, characterization, and quality control of this important chemical intermediate in research and pharmaceutical development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.35 - 7.25 | Multiplet | 5H | - | Aromatic protons (C₆H₅) |

| 4.45 | Singlet | 2H | - | Methylene protons (-CH₂I) |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~139 | C (ipso) |

| ~129 | C (ortho, para) |

| ~128 | C (meta) |

| ~5 | -CH₂I |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and alkyl iodide moieties.

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3085 - 3030 | Medium | Aromatic C-H stretch |

| 2920 - 2850 | Medium | Aliphatic C-H stretch (-CH₂) |

| ~1600, ~1495, ~1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~1200 | Strong | C-I stretch |

| 770 - 730 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

| 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound shows a distinct fragmentation pattern.[1]

Table 4: Major Mass Spectrometry Fragments of this compound

| m/z | Relative Intensity | Assignment |

| 218 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | 100% (Base Peak) | [C₇H₇]⁺ (Tropylium cation) |

| 127 | Moderate | [I]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

iodomethylbenzene CAS number and safety information

An In-depth Technical Guide to the CAS Numbers and Safety Information of Iodomethylbenzenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the Chemical Abstracts Service (CAS) numbers and safety profiles of iodomethylbenzene isomers. The following sections detail the physicochemical properties, hazard classifications, and essential safety protocols for handling, storage, and disposal of these compounds.

Physicochemical Properties

The properties of this compound isomers vary depending on the position of the iodo group. The tables below summarize key quantitative data for easy comparison.

Table 1: CAS Numbers and Physical Properties of this compound Isomers

| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) |

| 2-Iodotoluene | o-Iodotoluene, 1-Iodo-2-methylbenzene | 615-37-2[1][2] | C₇H₇I | 218.03[2] | Clear colorless to yellow or pale pink to red liquid[3] | Not applicable | 211.5 @ 760 mmHg | 1.698 @ 25°C | 90 (closed cup)[4] |

| 3-Iodotoluene | m-Iodotoluene, 1-Iodo-3-methylbenzene | 625-95-6[5][6] | C₇H₇I | 218.04[5] | Colorless to yellow clear liquid[6] | -27[5] | 80-82 @ 10 mmHg[5] | 1.698 @ 25°C[5] | 83 (closed cup) |

| 4-Iodotoluene | p-Iodotoluene, 1-Iodo-4-methylbenzene | 624-31-7[7][8] | C₇H₇I | 218.03[8] | White to light yellow or brown powder[8] | 32 - 36[8] | 210 - 212[8] | 1.678[8] | 90 (closed cup)[9] |

| Benzyl (B1604629) iodide | α-Iodotoluene, (Iodomethyl)benzene | 620-05-3[10][11] | C₇H₇I | 218.03[10] | Colorless crystals or liquid[10] | 24.5[12] | 218[12] | ~1.74 | 98[13] |

Safety and Hazard Information

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for each this compound isomer.

Table 2: GHS Hazard Information for this compound Isomers

| Compound Name | GHS Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements |

| 2-Iodotoluene | GHS07 (Exclamation mark)[4] | Warning [14] | H315: Causes skin irritation[14][15]. H319: Causes serious eye irritation[14][15]. H335: May cause respiratory irritation[6][14]. | P261, P264, P280, P302+P352, P305+P351+P338[14] |

| 3-Iodotoluene | GHS07 (Exclamation mark)[4] | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation[4]. | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

| 4-Iodotoluene | GHS07 (Exclamation mark)[9] | Warning [9] | H302: Harmful if swallowed[9]. H315: Causes skin irritation[1][9]. H319: Causes serious eye irritation[7]. H335: May cause respiratory irritation[1][7]. | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338[7][9] |

| Benzyl iodide | GHS07 (Exclamation mark), GHS09 (Environment)[16] | Warning [16] | Toxic by ingestion, inhalation, and skin absorption; very irritating to skin and eyes[10][17]. Powerful lachrymator[12][16]. | Not explicitly provided in a consolidated list, but requires stringent handling due to its toxicity and irritant nature. |

Experimental Protocols

Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate PPE are crucial to minimize exposure risks.

-

Engineering Controls : Always handle iodomethylbenzenes in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8]

-

Eye Protection : Wear chemical safety goggles or a face shield that conforms to EN166 or NIOSH standards.[7]

-

Skin Protection : Use impervious gloves (e.g., nitrile) and a lab coat.[8] Contaminated clothing should be removed and washed before reuse.[11]

-

Respiratory Protection : If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[12]

-

Hygiene : Wash hands thoroughly after handling and before eating, drinking, or smoking.[7]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[11][18]

-

Keep containers tightly closed when not in use.[11]

-

Protect from light, especially for 3-iodotoluene.[10]

-

For combustible liquids like 2- and 3-iodotoluene, keep away from heat, sparks, and open flames.[5][11]

Spills and Accidental Release

-

Small Spills : Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[6]

-

Large Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[6]

-

Eliminate all ignition sources in the vicinity of the spill.[2]

Disposal

Disposal of iodinated compounds must comply with local, state, and federal regulations.

-

Do not dispose of iodomethylbenzenes down the drain.[19]

-

Waste should be treated as hazardous.[19]

-

For solutions containing elemental iodine, neutralization with a reducing agent like sodium thiosulfate can be performed to convert it to the less hazardous iodide form.[20] The solution should become colorless upon complete reaction.[21]

-

Dispose of the chemical waste through a licensed disposal company.[7] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Reactivity and Incompatibilities

-

Incompatible Materials : Strong oxidizing agents.[18]

-

Hazardous Decomposition Products : Combustion may produce carbon monoxide, carbon dioxide, and hydrogen iodide.[18]

-

Benzyl Iodide Reactivity : As a benzylic halide, benzyl iodide is a potent lachrymator and is reactive towards nucleophiles. It may react with water or moist air to release toxic or corrosive gases.[2][17] It is also sensitive to light.

Toxicological Information

-

3-Iodotoluene : Oral LD50 (rat) = 2296 mg/kg.[3]

-

The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

-

Symptoms of overexposure can include skin and eye irritation, respiratory tract irritation, and for benzyl iodide, severe burns and lachrymation.[2][7][17]

This guide is intended for informational purposes for trained professionals. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product you are using and adhere to all institutional and regulatory safety protocols.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. BENZYL IODIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. leonidchemicals.net [leonidchemicals.net]

- 4. 3-Iodotoluene | C7H7I | CID 12268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. sodiumiodide.net [sodiumiodide.net]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 4-Iodotoluene 0.99 1-Iodo-4-methylbenzene [sigmaaldrich.com]

- 10. 3-Iodotoluene - Safety Data Sheet [chemicalbook.com]

- 11. 4-Iodotoluene(624-31-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. o-Iodotoluene(615-37-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. lookchem.com [lookchem.com]

- 14. Page loading... [guidechem.com]

- 15. 2-Iodotoluene | C7H7I | CID 5128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Benzyl iodide - Wikipedia [en.wikipedia.org]

- 17. Benzyl iodide | C7H7I | CID 12098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. collectandrecycle.com [collectandrecycle.com]

- 20. benchchem.com [benchchem.com]

- 21. Disposal of Iodine Solution | UK Science Technician Community [community.preproom.org]

solubility of iodomethylbenzene in common organic solvents

An In-depth Technical Guide to the Solubility of Iodomethylbenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound isomers in a range of common organic solvents. Understanding the solubility of these compounds is critical for their application in organic synthesis, purification, formulation, and materials science. This document consolidates available solubility data, outlines detailed experimental methodologies for solubility determination and recrystallization, and presents logical workflows to guide solvent selection.

Introduction to this compound

This compound, with the chemical formula C₇H₇I, refers to a group of aromatic organic compounds consisting of a benzene (B151609) ring substituted with one methyl group and one iodine atom. There are four structural isomers, whose properties and reactivity are influenced by the relative positions of the substituents:

-

2-Iodotoluene (o-iodotoluene)

-

3-Iodotoluene (m-iodotoluene)

-

4-Iodotoluene (B166478) (p-iodotoluene)

-

Benzyl (B1604629) iodide (α-iodotoluene)

The first three are aryl iodides, with the iodine atom bonded directly to the aromatic ring, while benzyl iodide has the iodine atom attached to the methyl group.[1] These compounds are valuable intermediates in a variety of chemical transformations, including cross-coupling reactions (e.g., Suzuki, Sonogashira), and in the synthesis of pharmaceuticals and agrochemicals.[2][3] Solubility is a fundamental physical property that dictates the choice of solvent for conducting reactions, extracting and isolating products, and performing purification via recrystallization.

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[4]

-

Solute Structure (this compound) : The iodotoluene isomers possess a large, non-polar benzene ring, which constitutes the bulk of the molecule's structure. This makes them predominantly non-polar, or hydrophobic, in nature.[5][6] The carbon-iodine bond introduces a degree of polarity and polarizability, but the overall character of the molecule remains non-polar. Consequently, iodotoluenes are generally insoluble in highly polar solvents like water.[7][8][9]

-

Solvent Polarity : Organic solvents can be broadly classified based on their polarity:

-

Non-Polar Solvents (e.g., hexane, toluene, benzene): These solvents interact favorably with the non-polar aromatic ring of iodotoluene through van der Waals forces, leading to good solubility.[5]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents have moderate polarity and can dissolve iodotoluenes, though solubility can vary.

-

Polar Protic Solvents (e.g., methanol (B129727), ethanol, water): The strong hydrogen bonds in these solvents are not easily disrupted by the non-polar iodotoluene molecule, resulting in lower solubility.[5] However, some solubility is observed, particularly in alcohols like methanol and ethanol.[2][10]

-

-

Temperature : The solubility of solid compounds like 4-iodotoluene generally increases with temperature, a principle that is fundamental to the technique of recrystallization.[5][6]

Solubility Data

Quantitative solubility data for this compound isomers in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions from various sources provide a good general understanding of their solubility profiles. The table below summarizes this information.

Table 1: Qualitative Solubility of this compound Isomers in Common Solvents

| Solvent Class | Solvent | Formula | 2-Iodotoluene (o) | 3-Iodotoluene (m) | 4-Iodotoluene (p) | Benzyl Iodide (α) |

| Polar Protic | Water | H₂O | Insoluble[5] | Insoluble[6] | Insoluble[8][9] | Insoluble[11] |

| Methanol | CH₃OH | Poorly Soluble | Soluble | Soluble ("almost transparent")[2][7][8][12] | Soluble | |

| Ethanol | C₂H₅OH | Poorly Soluble[5] | Soluble[6] | Soluble[10] | Soluble | |

| Polar Aprotic | Acetone | C₃H₆O | Soluble | Soluble | Soluble | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Soluble | Soluble | Soluble | |

| Dichloromethane | CH₂Cl₂ | Soluble | Soluble | Soluble | Soluble | |

| Non-Polar | Toluene | C₇H₈ | Highly Soluble[5] | Highly Soluble | Highly Soluble | Highly Soluble |

| Hexane | C₆H₁₄ | Highly Soluble[5] | Highly Soluble[6] | Soluble | Soluble | |

| Diethyl Ether | C₄H₁₀O | Soluble | Highly Soluble[6] | Soluble[10] | Soluble |

Experimental Protocols

Precise solubility data is best determined empirically. The following sections detail generalized protocols for quantifying solubility and for purification by recrystallization, a technique that relies on differential solubility.

Protocol for Determination of Solubility (Saturation Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

-

Preparation : Place an excess amount of the this compound isomer into a flask or vial containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Seal the container to prevent solvent evaporation. Agitate the mixture at a constant, controlled temperature using a shaker or magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Allow the mixture to stand at the same constant temperature until the excess solid has settled, leaving a clear, saturated supernatant. Alternatively, use a centrifuge to expedite separation.

-

Sampling : Carefully withdraw a known volume of the clear saturated solution using a pre-heated or temperature-equilibrated pipette to prevent premature crystallization.

-

Quantification :

-

Dilute the collected sample with a known volume of a suitable solvent.

-

Analyze the concentration of the diluted sample using a calibrated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Prepare a standard curve with known concentrations of the this compound isomer to ensure accurate quantification.

-

-

Calculation : Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original solvent. Express the result in units such as g/100 mL or mol/L.

Protocol for Purification by Recrystallization

Recrystallization is the most common method for purifying solid organic compounds like 4-iodotoluene. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.[4]

-

Solvent Selection :

-

Place a small amount of the crude solid in a test tube.

-

Add a few drops of a test solvent and observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

-

Gently heat the mixture. A suitable solvent will dissolve the compound completely at or near its boiling point.[13]

-

Allow the hot solution to cool slowly to room temperature, then in an ice bath. A large crop of pure crystals should form. If no crystals form, the solvent is too good; if the compound is insoluble even when hot, the solvent is too poor.[13]

-

-

Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent, bring the mixture to a boil (using a hot plate and adding a boiling stick), and continue adding small portions of hot solvent until the solid is just dissolved.[14] Adding excess solvent will reduce the final yield.[13]

-

Decolorization (Optional) : If colored impurities are present, remove the solution from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional) : If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent the desired compound from crystallizing prematurely.[4]

-

Crystallization : Cover the flask with a watch glass and allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

-

Isolation and Washing : Collect the purified crystals by vacuum filtration using a Büchner funnel.[15] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor, which contains the soluble impurities.[14]

-

Drying : Allow the crystals to dry completely in the air on the filter paper or in a desiccator to remove residual solvent before weighing and calculating the percent recovery.[15]

Visualizations of Logical Workflows

Solvent Selection for Recrystallization

The following diagram illustrates the logical workflow for selecting an appropriate solvent system for the recrystallization of a solid compound like 4-iodotoluene.

References

- 1. Iodotoluene - Wikipedia [en.wikipedia.org]

- 2. 4-Iodotoluene | 624-31-7 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. rubingroup.org [rubingroup.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-Iodotoluene CAS#: 624-31-7 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 4-Iodotoluene | CAS#:624-31-7 | Chemsrc [chemsrc.com]

- 10. CAS 624-31-7: 4-Iodotoluene | CymitQuimica [cymitquimica.com]

- 11. Benzyl iodide | C7H7I | CID 12098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Iodotoluene, 98% | Fisher Scientific [fishersci.ca]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of Iodomethylbenzene

For Immediate Release

A comprehensive exploration into the origins, synthesis, and pivotal role of iodomethylbenzene and its isomers in scientific advancement, particularly in the realm of drug discovery and molecular imaging.

This technical guide offers researchers, scientists, and drug development professionals a detailed chronicle of this compound, from its theoretical underpinnings in 19th-century organic chemistry to its contemporary applications as a critical building block in medicinal chemistry and a key component in advanced diagnostic and therapeutic agents.

Introduction: A Tale of Two Isomers

The term "this compound" can refer to two isomeric structures with distinct chemical reactivities and historical contexts: iodotoluenes , where an iodine atom is substituted on the aromatic ring of toluene (B28343), and benzyl (B1604629) iodide ((iodomethyl)benzene), where the iodine is attached to the methyl group. This guide will delve into the discovery, synthesis, and applications of both, providing a holistic view of their significance.

The carbon-iodine bond is a cornerstone of their utility. In iodotoluenes, it allows for a variety of cross-coupling reactions, while the C-I bond in benzyl iodide is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions.[1] This reactivity has made these compounds indispensable in the synthesis of complex organic molecules.[1]

Historical Context: The Dawn of Aromatic Chemistry

While a singular moment of "discovery" for this compound is not documented, its synthesis became possible through a series of foundational advancements in organic chemistry during the 19th and early 20th centuries.

The groundwork was laid by the German chemist Peter Griess , who in 1858, discovered the diazotization of aryl amines.[2] This reaction, which converts primary aromatic amines into diazonium salts, became a cornerstone for the synthesis of a vast array of aromatic compounds, including aryl halides. The subsequent reaction of these diazonium salts, now known as the Sandmeyer reaction or a variation thereof, provided a reliable route to introduce iodine onto an aromatic ring.

Concurrently, the development of halogen exchange reactions provided a pathway to benzyl iodide. In 1910, German chemist Hans Finkelstein reported a method for converting alkyl chlorides and bromides to their corresponding iodides using sodium iodide in acetone (B3395972).[2][3][4][5][6] This reaction, now famously known as the Finkelstein reaction , leverages the differential solubility of sodium halides in acetone to drive the equilibrium towards the formation of the alkyl iodide.[4]

These pioneering synthetic methods paved the way for the preparation and subsequent investigation of the various isomers of this compound.

Physicochemical Properties of this compound Isomers

The isomeric forms of this compound exhibit distinct physical properties that are crucial for their application in synthesis and material science.

| Isomer | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |

| o-Iodotoluene | CH₃C₆H₄I | 218.04 | 11.27 (estimate)[4] | 211[3][7] | 1.713 at 25°C[4] | Insoluble |

| m-Iodotoluene | CH₃C₆H₄I | 218.04 | -27[8][9] | 204[8][9] | 1.698 at 25°C[10] | Insoluble[10][11] |

| p-Iodotoluene | CH₃C₆H₄I | 218.04 | 33-35[12][13] | 211.5[12][13] | 1.678[12] | Insoluble[12][14] |

| Benzyl Iodide | C₆H₅CH₂I | 218.04 | 24.5[15] | 218[15] | 1.74 at 20°C | Insoluble[15] |

Key Experimental Protocols

The synthesis of this compound isomers relies on well-established organic reactions. Below are detailed protocols for two of the most common methods.

Synthesis of p-Iodotoluene via Diazotization of p-Toluidine (B81030)

This method is a classic example of the Sandmeyer-type reaction, a cornerstone of aromatic chemistry.

Protocol: [10]

-

Nitration of Toluene: Toluene is first nitrated to a mixture of nitrotoluenes. The para-isomer, p-nitrotoluene, is then separated.

-

Reduction of p-Nitrotoluene: In a 250 mL four-neck flask, 16.8 g (0.3 mol) of iron powder, 2.3 mL (0.04 mol) of acetic acid, and 1.7 g of ammonium (B1175870) chloride are mixed with 60 mL of water and heated to reflux. 17.2 g (0.1 mol) of p-nitrotoluene is then added, and the reflux is continued for 2 hours. The reaction is monitored by Thin Layer Chromatography (TLC). After completion, the pH is adjusted to 9 with a 20% sodium hydroxide (B78521) solution, and 30 mL of toluene is added. The mixture is refluxed for 10 minutes and filtered while hot. The resulting p-toluidine is purified.

-

Diazotization of p-Toluidine: In a 250 mL four-neck flask, 14.2 g (0.1 mol) of p-toluidine is slowly added to a stirred mixture of 40 mL of water and 20.6 mL (0.4 mol) of 98% sulfuric acid, followed by the addition of 80 mL of water. The mixture is cooled to 0-5°C. A solution of 7.1 g (0.1 mol) of sodium nitrite (B80452) in 15 mL of water is then added dropwise. The reaction mixture is kept at this temperature for 30 minutes to complete the diazotization.

-

Iodination: The resulting diazonium salt solution is transferred to another 250 mL four-neck flask containing a solution of 19.9 g (0.12 mol) of potassium iodide and 0.1 g of copper powder in 30 mL of water.

-

Work-up and Purification: After the addition is complete, the mixture is warmed for 30 minutes and then heated at 70-80°C for another 30 minutes, with TLC monitoring. The mixture is cooled, and the organic phase is separated and washed sequentially with hot saturated sodium bisulfite solution and water. The solvent is removed under reduced pressure to yield the crude p-iodotoluene, which can be further purified by distillation or recrystallization.

Synthesis of Benzyl Iodide via the Finkelstein Reaction

This reaction is a highly efficient method for preparing alkyl iodides from other alkyl halides.

Protocol: [15]

-

Reaction Setup: In a round-bottom flask, dissolve benzyl chloride or benzyl bromide in acetone.

-

Addition of Sodium Iodide: Add a solution of sodium iodide in acetone to the flask.

-

Reaction: The reaction mixture is stirred at room temperature or gently refluxed. The progress of the reaction can be monitored by observing the precipitation of sodium chloride or sodium bromide, which are insoluble in acetone.

-

Work-up and Purification: Once the reaction is complete, the precipitated sodium halide is removed by filtration. The acetone is then removed from the filtrate by evaporation under reduced pressure. The resulting crude benzyl iodide can be purified by distillation.

Applications in Drug Development and Molecular Imaging

The unique reactivity of the carbon-iodine bond in this compound isomers makes them valuable precursors in the synthesis of pharmaceuticals.[8][10][12][16] They are frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to construct complex molecular architectures found in many drug candidates.[8][12]

A particularly significant application lies in the field of nuclear medicine, specifically in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. Radio-iodinated molecules serve as important tracers for diagnosing and monitoring various diseases.

Meta-Iodobenzylguanidine (MIBG) in Neuroendocrine Tumor Imaging and Therapy

One of the most prominent examples of a drug derived from an this compound structure is meta-iodobenzylguanidine (MIBG) .[5] Developed in the late 1970s, MIBG is an analog of the neurotransmitter norepinephrine (B1679862).[8] When radiolabeled with iodine isotopes (¹²³I for imaging or ¹³¹I for therapy), it is taken up by neuroendocrine cells through the norepinephrine transporter.[14] This selective uptake allows for the targeted imaging and radiotherapy of neuroendocrine tumors such as pheochromocytomas and neuroblastomas.[5][8][9][14]

Other Applications in Molecular Imaging

Radio-iodinated compounds are extensively used as tracers in PET and SPECT for various diagnostic purposes:

-

Brain Imaging: Iodinated ligands have been developed to map the distribution of specific receptors in the brain, such as dopamine (B1211576) receptors, which is crucial for studying neurological disorders.[17][18][19][20][21]

-

Amyloid Plaque Imaging: Several iodinated derivatives are being investigated as SPECT imaging agents for the detection of beta-amyloid plaques in the brains of Alzheimer's disease patients.[10]

-

Tumor Imaging: Radio-iodinated tyrosine derivatives, such as 3-¹²³I-iodo-α-methyl-L-tyrosine (IMT), are used in SPECT imaging of brain tumors.[13][22][23]

Conclusion

From their conceptual origins in the foundational principles of organic synthesis to their current role at the forefront of medicinal chemistry and molecular imaging, the isomers of this compound have proven to be remarkably versatile and enduringly relevant. Their story is a testament to the power of fundamental chemical discoveries to unlock new avenues of scientific exploration and medical innovation. As synthetic methodologies continue to advance, the utility of these foundational building blocks in the development of novel therapeutics and diagnostics is poised to expand even further.

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid and mild syntheses of radioiodine-labeled radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TPC - Iodine in PET studies [turkupetcentre.net]

- 4. Rapid and mild synthesis of radioiodine-labeled radiopharmaceuticals (Journal Article) | OSTI.GOV [osti.gov]

- 5. MIBG Treatment [nationwidechildrens.org]

- 6. Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents [mdpi.com]

- 7. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The evolution in the use of MIBG in more than 25 years of experimental and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MIBG (metaiodobenzylguanidine) theranostics in pediatric and adult malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iodinated tracers for imaging amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Iobenguane - Wikipedia [en.wikipedia.org]

- 15. The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. primo.lib.umn.edu [primo.lib.umn.edu]

- 17. Comparison of two radioiodinated ligands of dopamine D2 receptors in animal models: iodobenzamide and iodoethylspiperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Radiotracers for functional brain imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An iodinated ligand identifying the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. radiopaedia.org [radiopaedia.org]

- 21. Radiopharmaceuticals for brain imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comparison of O-(2-18F-fluoroethyl)-L-tyrosine PET and 3-123I-iodo-alpha-methyl-L-tyrosine SPECT in brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comparison of O-(2-18F-fluoroethyl)-L-tyrosine PET and 3-123I-iodo-alpha-methyl-L-tyrosine SPECT in brain tumors. | Semantic Scholar [semanticscholar.org]

Theoretical Foundations of Iodomethylbenzene Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodomethylbenzene and its isomers (ortho-, meta-, and para-) are versatile building blocks in organic synthesis, playing a crucial role in the development of pharmaceuticals and other complex organic molecules. Their reactivity is governed by a combination of electronic and steric factors, which influence their participation in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the theoretical basis of this compound reactivity, supported by quantitative data, detailed experimental protocols for key reactions, and mechanistic visualizations. The unique properties of the iodomethyl group, particularly the lability of the carbon-iodine bond, make these compounds valuable precursors for the formation of new carbon-carbon and carbon-heteroatom bonds.

Theoretical Basis of Reactivity

The reactivity of this compound is primarily dictated by the nature of the carbon-iodine (C-I) bond and the electronic influence of the methyl and iodo substituents on the benzene (B151609) ring.

Electronic Effects

The electronic character of the substituents on the benzene ring significantly influences the reactivity of the iodomethyl group. The methyl group is an electron-donating group (+I effect), which activates the benzene ring towards electrophilic aromatic substitution. The iodo group, being a halogen, exhibits a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect).[1] The overall effect of the iodo substituent is deactivating towards electrophilic aromatic substitution but ortho-, para-directing.[2][3][4]

The position of the iodomethyl group relative to other substituents can be understood through Hammett constants, which quantify the electronic effect of a substituent on the reactivity of a reaction center.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta_ | σ_para_ |

| -CH₃ | -0.07 | -0.17 |

| -I | +0.35 | +0.18 |

Data sourced from various chemistry resources.

A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. These constants are invaluable for predicting reaction rates and equilibria.

Steric Effects

The position of the iodomethyl group also imparts steric hindrance, which can affect the rate and regioselectivity of reactions. The ortho-isomer is generally the most sterically hindered, which can lead to slower reaction rates compared to the meta- and para-isomers in reactions sensitive to steric bulk.

Bond Dissociation Energy

The carbon-iodine bond is the weakest among the carbon-halogen bonds, which is a key factor in the high reactivity of this compound. This low bond dissociation energy facilitates reactions such as Grignard reagent formation and cross-coupling reactions where the cleavage of the C-I bond is a critical step.

Table 2: Thermochemical Data for (Iodomethyl)benzene

| Property | Value | Units |

| Standard Enthalpy of Formation (gas, 298.15 K) | 127.3 ± 1.3 | kJ/mol |

| C-I Bond Dissociation Enthalpy (approx.) | ~210 | kJ/mol |

Data sourced from the NIST Chemistry WebBook. The relatively low C-I bond dissociation energy makes this compound an excellent substrate for radical reactions and oxidative addition to transition metal catalysts.

Key Reactions and Mechanistic Insights

Iodomethylbenzenes are precursors in several fundamentally important organic reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, and it is a powerful tool for the formation of C-C bonds. The reactivity of aryl halides in the oxidative addition step, which is often rate-determining, follows the order I > Br > Cl.

References

- 1. researchgate.net [researchgate.net]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Iodomethylbenzene and Their Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of the constitutional isomers of iodomethylbenzene: benzyl (B1604629) iodide and the ortho, meta, and para isomers of iodotoluene. These compounds are pivotal intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents. This document outlines their distinct characteristics, presents detailed experimental protocols, and summarizes key data for easy comparison.

Introduction: Understanding the Isomers

The molecular formula C₇H₇I encompasses four primary constitutional isomers that are the focus of this guide. It is crucial to distinguish between (iodomethyl)benzene, commonly known as benzyl iodide, and the iodotoluenes. In benzyl iodide, the iodine atom is attached to the methyl group, classifying it as a benzyl halide.[1] In contrast, the iodotoluenes (o-, m-, and p-iodotoluene) are aryl halides, with the iodine atom directly bonded to the aromatic ring.[2] This structural difference profoundly influences their chemical reactivity and applications.

-

Benzyl Iodide ((Iodomethyl)benzene): A highly reactive alkyl halide, susceptible to Sₙ2 nucleophilic substitution reactions.[1]

-

Iodotoluenes (ortho, meta, para): Aryl halides that are less reactive towards traditional nucleophilic substitution but are excellent substrates for transition-metal-catalyzed cross-coupling reactions.

Below is a diagram illustrating the isomeric relationship between these four compounds.

Physical and Spectroscopic Properties

The physical state, melting and boiling points, and density differ significantly across the isomers. These properties are critical for handling, purification, and reaction setup. Spectroscopic data provide the definitive means of identification and characterization.

Physical Properties

The quantitative physical data for the four isomers are summarized in the table below for easy comparison.

| Property | Benzyl Iodide | o-Iodotoluene | m-Iodotoluene | p-Iodotoluene |

| CAS Number | 620-05-3[3] | 615-37-2[4] | 625-95-6[5] | 624-31-7[6] |

| Molecular Formula | C₇H₇I[7] | C₇H₇I[8] | C₇H₇I[5] | C₇H₇I[6] |

| Molecular Weight | 218.03 g/mol [3] | 218.04 g/mol | 218.03 g/mol [5] | 218.03 g/mol [6] |

| Appearance | Colorless to yellow liquid or low-melting crystals[1] | Clear dark brown liquid | Clear liquid | White to yellow solid[6] |

| Melting Point (°C) | 24.5[1] | N/A (Liquid at RT) | -27 | 33-36.5 |

| Boiling Point (°C) | 218[1] | 211-212 | 80-82 (at 10 mmHg) | 211.5 |

| Density (g/cm³) | ~1.75[7] | ~1.71 | ~1.70[5] | ~1.68 |

Spectroscopic Data

NMR and IR spectroscopy are indispensable tools for distinguishing between these isomers. The chemical shifts in NMR and characteristic vibrational frequencies in IR provide a unique fingerprint for each molecule.

Table 2: Comparative ¹H and ¹³C NMR Data (CDCl₃, δ in ppm)

| Isomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Benzyl Iodide | ~7.3 (m, 5H, Ar-H), 4.50 (s, 2H, CH₂I)[9] | ~138.8 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH), 127.5 (Ar-CH), 5.4 (CH₂I)[9] |

| o-Iodotoluene | ~7.78 (d, 1H), 7.20 (t, 1H), 6.83 (t, 1H), 2.40 (s, 3H, CH₃)[8] | ~142.6, 139.2, 130.2, 129.3, 128.5, 97.5, 28.3 |

| m-Iodotoluene | ~7.48 (s, 1H), 7.42 (d, 1H), 7.03 (t, 1H), 6.90 (d, 1H), 2.28 (s, 3H, CH₃)[5] | ~140.1, 137.8, 136.5, 128.5, 126.7, 94.3, 21.7 |

| p-Iodotoluene | ~7.54 (d, 2H), 6.89 (d, 2H), 2.32 (s, 3H, CH₃) | ~137.8, 137.5, 130.1, 93.5, 21.3 |

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

| Isomer | C-H (Aromatic) Stretch | C-H (Aliphatic) Stretch | C=C (Aromatic) Stretch | C-I Stretch | C-H Out-of-Plane Bend |

| Benzyl Iodide | ~3030-3080[10] | ~2930, 2850 | ~1600, 1495, 1450[10] | ~500-600 | ~730, 690 (Monosubst.) |

| o-Iodotoluene | ~3050[11] | ~2920, 2860 | ~1580, 1470, 1430[11] | ~500-600 | ~750 (Ortho-disubst.)[11] |

| m-Iodotoluene | ~3050 | ~2920, 2860 | ~1590, 1570, 1470 | ~500-600 | ~770, 680 (Meta-disubst.) |

| p-Iodotoluene | ~3020 | ~2920, 2860 | ~1590, 1485 | ~500-600 | ~800 (Para-disubst.) |

Synthesis and Experimental Protocols

The synthetic routes to benzyl iodide and the iodotoluenes are fundamentally different, reflecting their classification as either benzyl or aryl halides.

Synthesis of Iodotoluenes via Sandmeyer Reaction

The ortho, meta, and para isomers of iodotoluene are commonly synthesized from their corresponding toluidine (aminotoluene) precursors via a diazotization-iodination sequence, a variant of the Sandmeyer reaction.[12] The general workflow involves converting the primary aromatic amine to a diazonium salt, which is then displaced by iodide.

Experimental Protocol: Synthesis of 4-Iodotoluene (B166478) (p-Iodotoluene) [1]

This protocol is adapted from a standard procedure for the synthesis of aryl iodides from anilines.

-

Diazotization:

-

In a 250 mL four-neck flask, add 40 mL of water and slowly stir in 20.6 mL (0.4 mol) of 98% sulfuric acid.

-

Slowly add 14.2 g (0.1 mol) of p-toluidine, followed by an additional 80 mL of water.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Prepare a solution of 7.1 g (0.1 mol) of sodium nitrite (B80452) (NaNO₂) in 15 mL of water and add it dropwise to the toluidine solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination:

-